molecular formula C3H5F B3031224 trans-1-Fluoro-1-propene CAS No. 20327-65-5

trans-1-Fluoro-1-propene

Cat. No.: B3031224
CAS No.: 20327-65-5
M. Wt: 60.07 g/mol
InChI Key: VJGCZWVJDRIHNC-NSCUHMNNSA-N
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Chemical Reactions Analysis

Types of Reactions: trans-1-Fluoro-1-propene undergoes various chemical reactions, including:

    Addition Reactions: The double bond in this compound makes it reactive towards addition reactions with halogens, hydrogen halides, and other electrophiles.

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Halogenation: Reacting with halogens like chlorine or bromine in the presence of light or a catalyst.

    Hydrohalogenation: Addition of hydrogen halides such as hydrogen chloride or hydrogen bromide.

Major Products Formed:

    Dihalides: Formed from halogenation reactions.

    Haloalkanes: Formed from hydrohalogenation reactions.

Scientific Research Applications

trans-1-Fluoro-1-propene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of trans-1-Fluoro-1-propene involves its reactivity towards electrophiles and nucleophiles due to the presence of the double bond and the fluorine atom. The molecular targets include various organic molecules that can undergo addition or substitution reactions with this compound .

Properties

IUPAC Name

(E)-1-fluoroprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F/c1-2-3-4/h2-3H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGCZWVJDRIHNC-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

60.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20327-65-5
Record name trans-1-Fluoro-1-propene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020327655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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